molecular formula C7H11NO B1335753 1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone CAS No. 7032-12-4

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

Cat. No.: B1335753
CAS No.: 7032-12-4
M. Wt: 125.17 g/mol
InChI Key: OTARDEIUMYGPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

Comparison with Similar Compounds

1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1,2,3,4-tetrahydropyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(9)7-3-2-4-8-5-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTARDEIUMYGPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391047
Record name 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7032-12-4
Record name 1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-acetyl-1,4,5,6-tetrahydropyridine was prepared by hydrogenation of 3-acetylpyridine in the presence of palladium on carbon according to the method of Freifelder, J.Orq.Chem. 29, 2895 (1964).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 2
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 3
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 4
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 5
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone
Reactant of Route 6
1-(1,4,5,6-Tetrahydropyridin-3-yl)ethanone

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